3-Hydroxynaphthalene-2-carbonyl chloride
Overview
Description
3-Hydroxynaphthalene-2-carbonyl chloride is a versatile organic compound that has been widely studied due to its unique properties. It has a molecular formula of C11H7ClO2 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxynaphthalene-2-carbonyl chloride consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications
Adsorption Studies
Compounds like 2-hydroxynaphthalene have been studied for their adsorption properties, particularly in relation to microplastics in water. This suggests that 3-Hydroxynaphthalene-2-carbonyl chloride could be used in environmental studies to understand pollutant adsorption dynamics .
Computational Chemistry Analysis
Derivatives of 3-hydroxynaphthalene have been systematically investigated using DFT (Density Functional Theory) methods. This indicates that 3-Hydroxynaphthalene-2-carbonyl chloride could be a subject of computational chemistry studies to predict its reactivity and properties .
Antibacterial Applications
Ring-substituted derivatives of 3-hydroxynaphthalene have shown antibacterial activity. Therefore, 3-Hydroxynaphthalene-2-carbonyl chloride might be explored for potential antibacterial properties .
Herbicidal Activity
Similar compounds have been tested for herbicidal activity by inhibiting photosynthetic electron transport in plants. This suggests a possible application of 3-Hydroxynaphthalene-2-carbonyl chloride in the development of new herbicides .
Photosynthesis Inhibition Studies
The compound’s analogs have been used in studies related to the inhibition of photosynthesis, which could mean that 3-Hydroxynaphthalene-2-carbonyl chloride may serve as a research tool in understanding photosynthetic processes .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxynaphthalene-2-carbonyl chloride are bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them key targets for antibacterial and antimycobacterial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby exerting its antibacterial and antimycobacterial effects .
Biochemical Pathways
Given its antibacterial and antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target bacteria, leading to their inhibition .
Result of Action
The result of the action of 3-Hydroxynaphthalene-2-carbonyl chloride is the inhibition of the growth of the target bacteria . This leads to a decrease in the severity of the infections caused by these bacteria .
properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZBUOZNFAZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512506 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxynaphthalene-2-carbonyl chloride | |
CAS RN |
1734-00-5 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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